Vitride

Descripción general

Descripción

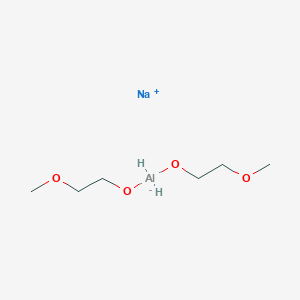

Vitride is a useful research compound. Its molecular formula is C6H16AlNaO4 and its molecular weight is 202.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Vitride has been employed as a safer and more cost-effective alternative to traditional reducing agents like Lithium Aluminium Hydride (LAH) in the synthesis of complex organic compounds. For example, a study highlighted its use in synthesizing (3-(2-dimethylaminoethyl)-1H-indol-5-yl) methanol, a key intermediate in anti-migraine medications. The research demonstrated that this compound could reduce multiple carbonyl groups simultaneously in a single step, significantly enhancing operational efficiency and safety in pharmaceutical processes .

1.2 Case Study: Reduction of Carbonyl Compounds

In a notable case, researchers utilized this compound to reduce 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate to its corresponding aldehyde. The process yielded high purity and conversion rates compared to conventional methods. The experimental setup involved using this compound in conjunction with various alcohols under controlled conditions, resulting in an efficient synthesis pathway with minimal side reactions .

Polymer Chemistry

2.1 Hydroxyl-Terminated Polymeric Products

This compound's reducing capabilities extend to polymer chemistry, where it has been used to create hydroxyl-terminated polymers from esters. A study conducted by NASA demonstrated the reduction of specific polymeric binders using this compound, resulting in products with well-defined hydroxyl functionalities essential for subsequent chemical modifications .

Environmental and Safety Considerations

3.1 Advantages Over Traditional Reducing Agents

This compound presents several environmental and safety advantages over traditional reagents:

- Lower Reactivity : this compound is less pyrophoric than LAH, making it safer to handle.

- Higher Thermal Stability : It can tolerate elevated temperatures without decomposing.

- Unlimited Shelf Life : Unlike some reducing agents that require careful storage conditions, this compound remains stable over time .

Propiedades

Fórmula molecular |

C6H16AlNaO4 |

|---|---|

Peso molecular |

202.16 g/mol |

Nombre IUPAC |

sodium;bis(2-methoxyethoxy)alumanuide |

InChI |

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |

Clave InChI |

XJIQVZMZXHEYOY-UHFFFAOYSA-N |

SMILES canónico |

COCCO[AlH2-]OCCOC.[Na+] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.